(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt;(2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt
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Overview
Description
(2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt and (2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt are organic compounds that belong to the class of biphenyl derivatives. These compounds are characterized by the presence of a biphenyl moiety substituted with a fluoro group and a propanoic acid group. The salts are formed with (S)-(-)-alpha-Methylbenzylamine, which is a chiral amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the propanoic acid group: This can be done through a Friedel-Crafts acylation reaction followed by oxidation.
Formation of the salt: The final step involves the reaction of the (2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic acid or (2S)-2-(2-Fluoro-4-biphenyl)propanoic acid with (S)-(-)-alpha-Methylbenzylamine to form the salt.
Industrial Production Methods
Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The fluoro group can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group could yield carboxylic acids, while reduction of the fluoro group could yield hydrogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex organic molecules.
Biology: As potential ligands for studying protein-ligand interactions.
Medicine: As potential drug candidates or as intermediates in the synthesis of pharmaceuticals.
Industry: As components in the manufacture of advanced materials or as intermediates in the production of agrochemicals.
Mechanism of Action
The mechanism of action of these compounds would depend on their specific molecular targets and pathways. For example, if these compounds are used as ligands in biological studies, their mechanism of action would involve binding to specific proteins and modulating their activity. The molecular targets could include enzymes, receptors, or other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid: This compound is similar but lacks the (S)-(-)-alpha-Methylbenzylamine salt.
(2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid: This compound is similar but lacks the (S)-(-)-alpha-Methylbenzylamine salt.
Other biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.
Uniqueness
The uniqueness of (2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt and (2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt lies in their specific combination of a fluoro-substituted biphenyl core and a chiral amine salt. This unique structure could confer specific chemical and biological properties that distinguish them from other similar compounds.
Properties
Molecular Formula |
C23H24FNO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C15H13FO2.C8H11N/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,17,18);2-7H,9H2,1H3/t10-;7-/m00/s1 |
InChI Key |
SXXYXEUZKYVLQA-DIQYCMFJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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